3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
Overview
Description
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol is a chemical compound with the molecular formula C8H9NO2 . It is a solid substance and has a molecular weight of 151.16 . The IUPAC name for this compound is 3,4-dihydro-2H-1,4-benzoxazin-6-ol .
Synthesis Analysis
There are several methods for the synthesis of this compound. One method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature . Another method uses a one-pot three-component reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2/c10-6-1-2-8-7 (5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2 . This indicates the presence of a benzene ring and an oxazine ring in the structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in a one-pot three-component reaction to produce 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 151.16 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.34 . It is very soluble with a solubility of 1.51 mg/ml .Scientific Research Applications
Novel Synthesis Methods
Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines have been explored. A study by 詹淑婷 (2012) used 2-aminophenol as a starting material and developed a new synthesis method for various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, indicating the compound's versatility in synthesis research (詹淑婷, 2012).
Therapeutic Applications
A dual-acting agent blocking the TXA2 receptor and activating the PGI2 receptor was developed using 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives, showing potential in anti-thrombotic and cardiovascular treatments (Ohno et al., 2006).
Antimicrobial Properties
Research by Bollu et al. (2017) on triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones showed significant in vitro antimicrobial activities, highlighting its potential as an antimicrobial agent (Bollu et al., 2017).
Herbicidal Use
Compounds such as flumioxazin, derived from 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl, have been identified as effective herbicides, indicating the compound's utility in agricultural applications (Huang et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-1-2-7-8(5-6)11-4-3-9-7/h1-2,5,9-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHSWHJETUHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598579 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104535-37-7 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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